![molecular formula C14H16ClNO3 B1305969 Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate CAS No. 216502-94-2](/img/structure/B1305969.png)
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H16ClNO3 . It has a molecular weight of 281.73 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate involves the reaction of 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid with thionyl chloride in anhydrous dichloromethane . The reaction is carried out at 0 - 20℃ . After the addition of thionyl chloride, the solution is stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is further substituted with a chlorocarbonyl group and a carboxylate group .Physical And Chemical Properties Analysis
The boiling point of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is 396.571°C at 760 mmHg . More detailed physical and chemical properties are not provided in the retrieved documents.Scientific Research Applications
1. Cholinesterase Inhibition for Alzheimer’s Disease Treatment Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate derivatives have been found to be significant in the treatment of Alzheimer’s disease due to their ability to inhibit cholinesterase receptors. The benzyl-piperidine group, similar to that found in Donepezil, is crucial for successful inhibition, providing good binding to the catalytic site of the acetylcholinesterase (AChE) enzyme .
Safety and Hazards
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is classified as a dangerous substance. It has a signal word of “Danger” and is classified as class 8 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 . The hazard statement is H314 . It is packed in group Ⅲ .
properties
IUPAC Name |
benzyl 3-carbonochloridoylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIBCUKTQAQPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380198 | |
Record name | Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |
CAS RN |
216502-94-2 | |
Record name | Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 3-(chlorocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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